3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

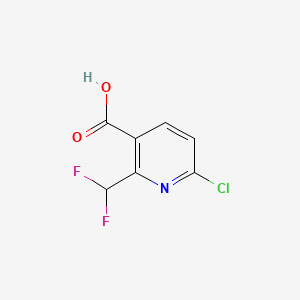

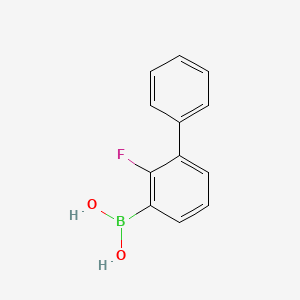

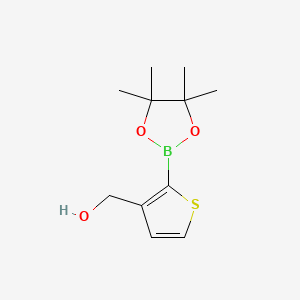

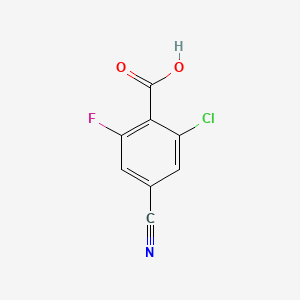

“3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-23-9 . It has a molecular weight of 363.24 and its IUPAC name is 3- { [isopropyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies. These assemblies were achieved through O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, highlighting the role of phenylboronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).

Organic Syntheses

In organic chemistry, derivatives of 4-methoxybenzyl and phenyl groups have been pivotal for the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides. This process demonstrates the versatility of these compounds in facilitating complex synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).

Material Modification

Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) were modified under acidic conditions to enhance antioxidant properties in polypropylene. This illustrates the potential of methoxybenzyl derivatives in material science, specifically in modifying and improving the properties of industrial materials (Pouteau et al., 2005).

Antioxidant Research

Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with methoxyphenyl groups, were investigated for their biological activities. Although these specific derivatives were found inactive against several human cancer cell lines and microorganisms, the research indicates the ongoing interest in exploring the potential biomedical applications of phenylboronic acid derivatives (Zhao et al., 2004).

Catalysis

Phenylboronic acid has also been employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in promoting efficient and environmentally friendly chemical reactions. This showcases the compound's role in catalysis, particularly in reactions that contribute to the synthesis of heterocyclic compounds (Nemouchi et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .

Biochemical Pathways

The formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .

Result of Action

The ability of boronic acids to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can result in the synthesis of various biologically active compounds .

Action Environment

The action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which boronic acids participate are known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

properties

IUPAC Name |

[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWADLJTLOPWLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675376 |

Source

|

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-23-9 |

Source

|

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)